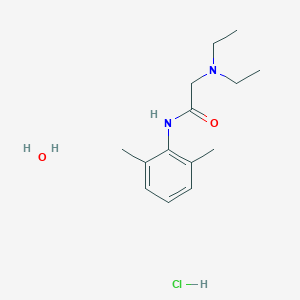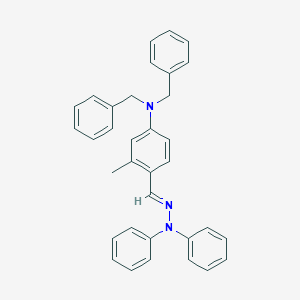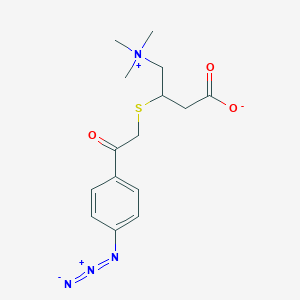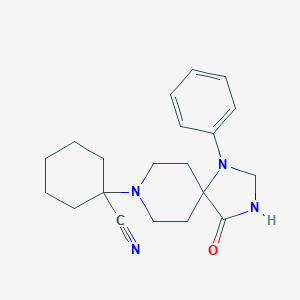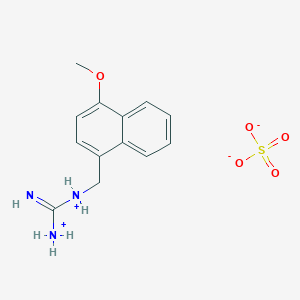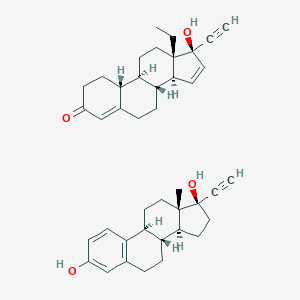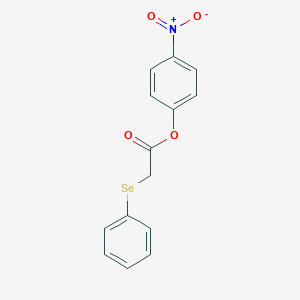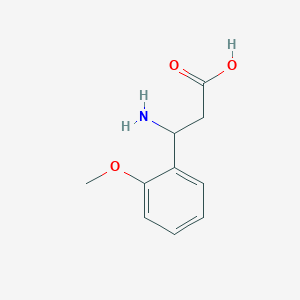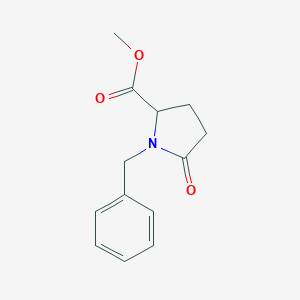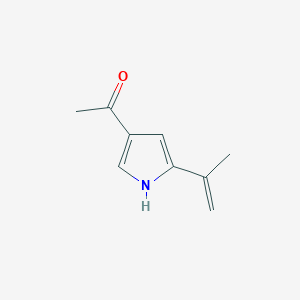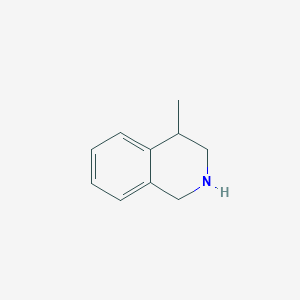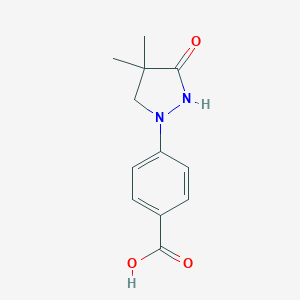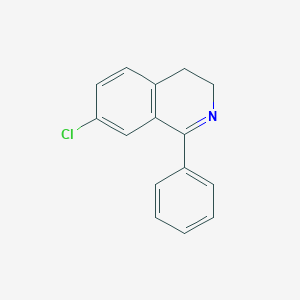
7-Chloro-1-phenyl-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-phenyl-3,4-dihydroisoquinoline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that belongs to the class of isoquinolines. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Wirkmechanismus
The mechanism of action of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline is not fully understood. However, studies have shown that it exerts its biological activities by modulating various signaling pathways in the body. For instance, it has been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been found to exert various biochemical and physiological effects in the body. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, leading to a reduction in inflammation and pain. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Chloro-1-phenyl-3,4-dihydroisoquinoline in lab experiments is its diverse biological activities, making it a potential candidate for the treatment of various disorders. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound in cancer cells and to determine its efficacy in vivo. Additionally, research could be conducted to explore the potential use of this compound in the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, research could be conducted to explore the potential use of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline involves the reaction between 2-phenyl-1,2,3,4-tetrahydroisoquinoline and phosphorus pentachloride in the presence of a catalyst such as aluminum chloride. This reaction results in the substitution of a chlorine atom at the 7th position of the isoquinoline ring, leading to the formation of 7-Chloro-1-phenyl-3,4-dihydroisoquinoline.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-phenyl-3,4-dihydroisoquinoline has been widely used in scientific research due to its diverse biological activities. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has shown antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
104576-30-9 |
|---|---|
Produktname |
7-Chloro-1-phenyl-3,4-dihydroisoquinoline |
Molekularformel |
C15H12ClN |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
7-chloro-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |
InChI-Schlüssel |
PNWVMSKFQSFCFB-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Synonyme |
7-CHLORO-1-PHENYL-3,4-DIHYDRO-ISOQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



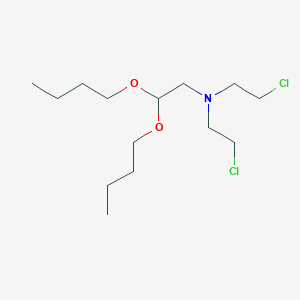
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
